N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isothiochromene core and a carboxamide group attached to a dimethylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dimethylphenylamine with isothiochromene-3-carboxylic acid under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide exerts its effects involves interactions with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Amitraz: A structurally related compound used as an acaricide and insecticide.
N-(2,4-dimethylphenyl)formamide: Another related compound with applications in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
N-(2,4-dimethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15NO2S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO2S/c1-11-7-8-15(12(2)9-11)19-17(20)16-10-13-5-3-4-6-14(13)18(21)22-16/h3-10H,1-2H3,(H,19,20) |
InChI Key |
QCWRCVQAWQSJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2)C |
Origin of Product |
United States |
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